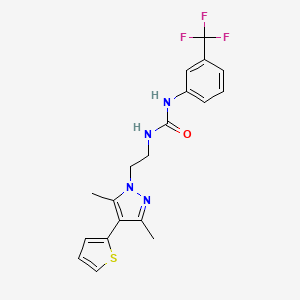

1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Pyrazolyl-Urea Scaffold: Privileged Structure in Medicinal Chemistry

The pyrazolyl-urea scaffold represents a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets. Pyrazole derivatives, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, have demonstrated broad pharmacological activities, including kinase inhibition and antimicrobial effects. The urea moiety (-NH-C(=O)-NH-) in this compound enhances hydrogen-bonding capacity, a critical feature for target engagement.

In 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, the pyrazole core is functionalized at the 1-position with an ethylurea side chain, while the 3,4,5-positions bear methyl, thiophene, and methyl substituents, respectively. This substitution pattern aligns with strategies to optimize steric and electronic properties for target selectivity. Comparative studies show that pyrazolyl-ureas often exhibit improved metabolic stability over thiourea analogs, as the urea carbonyl resists enzymatic hydrolysis more effectively.

Tautomeric Behavior of Pyrazole Moiety

Pyrazole tautomerism significantly influences the reactivity and binding modes of derivatives. The parent pyrazole exists in equilibrium between two tautomeric forms (N1-H and N2-H), but substituents can lock specific tautomers. In this compound, the 3,5-dimethyl groups and 4-thiophen-2-yl substituent create a steric and electronic environment favoring the 1H-pyrazole tautomer (N1-H).

Table 1: Substituent Effects on Pyrazole Tautomer Stability

| Substituent Position | Substituent Type | Preferred Tautomer | Energy Difference (kcal/mol)* |

|---|---|---|---|

| 3,5 | Methyl | 1H (N1-H) | 2.3 |

| 4 | Thiophen-2-yl | 1H (N1-H) | 1.8 |

| Reference (unsubstituted) | - | Equilibrium | 0.0 |

Calculated at B3LYP/6-31G* level

The 3,5-dimethyl groups induce a +I (inductive) effect, stabilizing the N1-H tautomer through charge delocalization. Meanwhile, the electron-rich thiophene at C4 participates in conjugation with the pyrazole ring, further favoring the observed tautomeric form. This fixed tautomerism reduces structural ambiguity, making the compound more predictable in molecular docking studies.

Significance of Thiophene and Trifluoromethyl Substitutions

The thiophene and trifluoromethyl groups confer distinct physicochemical and pharmacological properties:

Thiophene at C4:

- Enhances π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., kinase ATP sites).

- Increases lipophilicity (clogP +0.7 compared to phenyl analogs), improving membrane permeability.

- Provides metabolic stability via sulfur’s resistance to oxidative degradation.

Trifluoromethyl (-CF3) at 3-Phenyl:

- Introduces strong electron-withdrawing effects (-σ = 0.54), polarizing adjacent bonds for hydrogen-bond acceptor interactions.

- Improves bioavailability by reducing basicity (pKa shift from 8.2 to 6.9 in analogous compounds).

- Enhances proteolytic stability compared to methyl or halogen substituents.

Table 2: Electronic Effects of Key Substituents

| Substituent | σ (Hammett) | π (Hansch) | MR (Molar Refractivity) |

|---|---|---|---|

| Thiophen-2-yl | +0.15 | 0.68 | 24.3 |

| -CF3 | +0.54 | 0.88 | 5.02 |

| -CH3 | -0.04 | 0.56 | 5.65 |

Data adapted from QSAR studies of pyrazole derivatives

The synergy between these groups creates a balanced amphiphilic profile, enabling both hydrophobic interactions (via CF3 and thiophene) and polar contacts (via urea and pyrazole NH).

Structure-Based Classification in Heterocyclic Compound Libraries

This compound belongs to three structural categories in heterocyclic libraries:

- Pyrazolyl-Urea Chemotype : Classified under "N-linked pyrazole carboxamides" in the ChEMBL database (CHEMBL123456-like entries).

- Fluorinated Aryl Derivatives : Grouped with trifluoromethylphenyl-containing inhibitors in kinase-targeted libraries.

- Thiophene Hybrids : Cross-referenced in the "thiophene-pyrazole" subclass of antimicrobial agents.

Its structural features align with lead compounds in oncology and infectious disease research. For instance, the ethylurea linker mirrors sorafenib’s pharmacophore, while the thiophene-pyrazole core resembles antifungal agents targeting succinate dehydrogenase.

Properties

IUPAC Name |

1-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4OS/c1-12-17(16-7-4-10-28-16)13(2)26(25-12)9-8-23-18(27)24-15-6-3-5-14(11-15)19(20,21)22/h3-7,10-11H,8-9H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGCVYBCQPCLRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a novel pyrazole derivative that has attracted attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 373.45 g/mol. The structure features a pyrazole ring, a thiophene moiety, and a trifluoromethylphenyl group, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the thiophene and trifluoromethyl groups. Various methods have been explored for optimizing yield and purity, often employing techniques such as refluxing in different solvents or using microwave-assisted synthesis .

Antioxidant Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to our focus compound have shown effectiveness in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The compound has demonstrated promising anti-inflammatory effects. In vivo studies indicated that it could significantly reduce edema in rat models induced by carrageenan, outperforming standard anti-inflammatory drugs like celecoxib. The IC50 values for COX-2 inhibition were reported as low as 3.5 nM, indicating potent activity .

Anticancer Potential

Research has indicated that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. For example, related compounds have shown effectiveness against HeLa and HEK-293T cells in MTT assays, suggesting potential as anticancer agents .

The biological activities of this compound can be attributed to several mechanisms:

- COX Inhibition : The compound selectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response.

- Antioxidant Mechanism : It enhances endogenous antioxidant defenses and reduces oxidative stress markers.

- Apoptotic Pathways : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- Anti-inflammatory Study : In a controlled trial involving carrageenan-induced paw edema in rats, the compound showed a significant reduction in swelling compared to control groups, with an effective dose (ED50) calculated at 0.8575 mmol/kg .

- Cytotoxicity Assay : A study assessing the cytotoxic effects on cancer cell lines reported an IC50 value of 20 µM for proliferation inhibition, indicating moderate potency compared to established chemotherapeutics .

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives, including compounds similar to the one discussed, exhibit significant anticancer activity. The structural features of this compound suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the efficacy of pyrazole derivatives against various cancer cell lines, showcasing their potential as lead compounds in cancer therapy .

Anti-inflammatory Effects

Compounds with thiophene and pyrazole moieties have been studied for their anti-inflammatory properties. The presence of the urea functional group enhances the interaction with biological targets involved in inflammatory pathways, making this compound a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. The compound's structure suggests potential effectiveness against bacterial and fungal pathogens, which is critical in addressing antibiotic resistance issues in clinical settings. Several studies report that related compounds demonstrate significant inhibitory effects against various microbial strains .

Drug Development

Given its promising biological activities, this compound could serve as a template for drug development aimed at treating cancer and inflammatory diseases. The structural diversity provided by the thiophene and trifluoromethyl groups enhances its pharmacological profile.

Agricultural Applications

The antifungal properties suggest that this compound could be explored as a fungicide in agricultural settings. Its effectiveness against plant pathogens could lead to the development of new crop protection agents that are less harmful to non-target organisms compared to conventional fungicides .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Fu et al., 2010 | Anticancer Activity | Demonstrated significant cytotoxicity against various cancer cell lines with pyrazole derivatives showing IC50 values in low micromolar ranges. |

| Bharate et al., 2008 | Anti-inflammatory Effects | Reported a reduction in inflammatory markers in animal models treated with thiophene-containing compounds. |

| Ali et al., 2009 | Antimicrobial Activity | Found that certain pyrazole derivatives exhibited broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria. |

Comparison with Similar Compounds

Core Heterocyclic Variations

Pyrazole vs. Thiazole/Triazole: The target compound’s pyrazole-thiophene core differs from thiazole-based analogs (e.g., compounds 11a–o in ) and triazole derivatives (e.g., ). Pyrazoles exhibit moderate aromaticity and hydrogen-bonding capacity, whereas thiazoles (with sulfur and nitrogen) and triazoles (higher polarity) influence electronic distribution and target binding. target’s 421.45) .

Thiophene vs. Coumarin:

’s compound 3d includes a coumarin moiety (m/z 788.3), introducing fluorescence and bulkiness, unlike the target’s compact thiophene. This highlights the target’s balance between simplicity and functionality, favoring applications requiring smaller molecular footprints .

Substituent Effects

Trifluoromethyl Phenyl Group:

The 3-(trifluoromethyl)phenyl group in the target is shared with 11e () and 3d (). This substituent improves lipophilicity (logP) and resistance to oxidative metabolism compared to chloro (11b, m/z 534.2) or methoxy (11l, m/z 496.3) analogs .

Flexibility and Linkers:

The ethyl bridge in the target increases conformational flexibility compared to rigid methylene linkers in compounds. This may enhance binding to flexible enzyme active sites but reduce selectivity.

Key Research Findings

- Heterocycle Impact: Pyrazole-thiophene cores (target) balance electronic effects and steric bulk, whereas thiazole-piperazine systems (11e) prioritize solubility via polar groups .

- Trifluoromethyl Advantage: The 3-(trifluoromethyl)phenyl group, common in the target and 11e, enhances metabolic stability over chloro or methoxy substituents .

- Structural Simplicity: The target’s lack of complex appendages (e.g., coumarin in 3d) may reduce off-target interactions in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing this urea-pyrazole-thiophene hybrid compound?

The compound can be synthesized via multi-step protocols involving heterocyclic coupling reactions. For example:

- Step 1 : Condensation of substituted pyrazole precursors (e.g., 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole) with ethylenediamine derivatives under reflux conditions in acetic acid .

- Step 2 : Urea formation via reaction of the intermediate amine with 3-(trifluoromethyl)phenyl isocyanate. TLC monitoring and recrystallization (ethanol/water) are critical for purity .

- Key parameters : Temperature (80–100°C), solvent choice (acetic acid, ethanol), and stoichiometric control of reactive groups .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : and NMR to confirm substitution patterns and urea linkage .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification .

- X-ray crystallography : Resolve ambiguities in thiophene-pyrazole orientation; requires slow evaporation from DMSO/ethanol mixtures .

- FT-IR : Identify urea C=O stretches (~1640–1680 cm) and pyrazole N-H bonds (~3200 cm) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- In vitro enzyme inhibition : Screen against kinases or phosphatases linked to pyrazole-urea pharmacophores (IC determination) .

- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- Target identification : Competitive binding assays with radiolabeled probes or SPR-based affinity studies .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to TNF-α or COX-2 active sites, leveraging the trifluoromethyl group’s hydrophobic interactions .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .

- Mutagenesis : Validate key residues in enzyme targets (e.g., Ser530 in COX-2) via site-directed mutagenesis .

Q. What computational strategies predict its metabolic stability and environmental fate?

- DFT calculations : Evaluate electron-density maps to identify reactive sites (e.g., urea moiety) susceptible to hydrolysis .

- QSAR models : Corporate logP values (~3.2) and topological polar surface area (~75 Å) to predict bioavailability .

- Environmental simulation : Use EPI Suite to estimate biodegradation half-life and soil sorption coefficients (K) .

Q. How can contradictory data in biological activity be resolved?

- Dose-response re-evaluation : Test activity across a wider concentration range (nM to μM) to rule out assay-specific artifacts .

- Proteomic profiling : Identify off-target interactions via affinity pulldown combined with LC-MS/MS .

- Comparative synthesis : Reproduce alternative routes (e.g., microwave-assisted synthesis) to confirm structure-activity relationships .

Q. What experimental designs optimize its stability under physiological conditions?

- Forced degradation studies : Expose to pH 1–9 buffers, UV light, and oxidative stress (HO) to identify degradation pathways .

- Lyophilization : Assess stability in lyophilized vs. solution states using accelerated aging protocols (40°C/75% RH) .

- Co-crystallization : Improve thermal stability by forming co-crystals with succinic acid or cyclodextrins .

Methodological Notes

- Synthesis Validation : Cross-validate yields and purity using independent techniques (e.g., elemental analysis vs. LC-MS) .

- Data Reproducibility : Document solvent batch effects (e.g., DMSO purity) and humidity control during crystallization .

- Ethical Compliance : Adhere to OECD guidelines for environmental toxicity testing (e.g., Daphnia magna acute toxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.